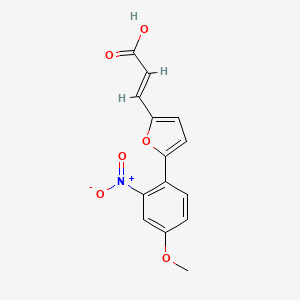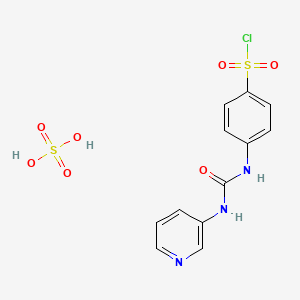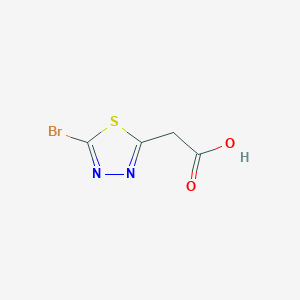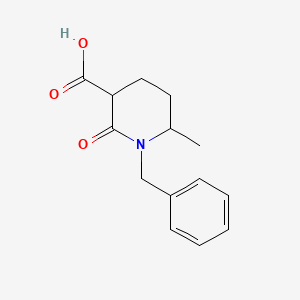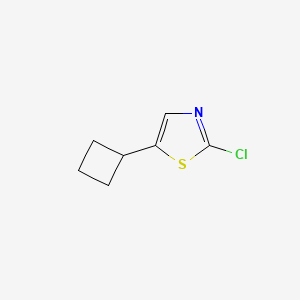
2-Chloro-5-cyclobutylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclobutylthiazole est un composé organique hétérocyclique de formule moléculaire C7H8ClNS. Il présente un cycle thiazole, qui est un cycle à cinq chaînons contenant à la fois des atomes de soufre et d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-5-cyclobutylthiazole implique généralement la réaction de la cyclobutylamine avec le 2-chlorothiazole. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le procédé peut impliquer l'utilisation de solvants tels que le dichlorométhane ou le toluène, et la température de réaction est généralement maintenue entre 0°C et 50°C.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-5-cyclobutylthiazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactions d'oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réactions de réduction : Le composé peut être réduit pour former des thiazolidines.
Réactifs et conditions courants
Substitution : Réactifs tels que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires tels que le diméthylformamide (DMF).
Oxydation : Réactifs tels que le peroxyde d'hydrogène (H2O2) ou l'acide m-chloroperbenzoïque (mCPBA).
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux produits formés
Substitution : Formation de 2-amino-5-cyclobutylthiazole ou de 2-thio-5-cyclobutylthiazole.
Oxydation : Formation de this compound sulfoxyde ou sulfone.
Réduction : Formation de 2-chloro-5-cyclobutylthiazolidine.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré comme composé de départ potentiel pour le développement de médicaments, en particulier dans le traitement des infections.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de produits agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité ou modifiant leur fonction. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
2-Chloro-5-cyclobutylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclobutylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-5-chlorométhylthiazole
- 2-Chloro-5-méthylthiazole
- 2-Chloro-5-éthylthiazole
Unicité
Le 2-chloro-5-cyclobutylthiazole est unique en raison de la présence du groupe cyclobutyle, qui confère des propriétés stériques et électroniques distinctes. Cette unicité peut influencer sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C7H8ClNS |
|---|---|
Poids moléculaire |
173.66 g/mol |
Nom IUPAC |
2-chloro-5-cyclobutyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2 |
Clé InChI |
PNUUQHCGYBEYST-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CN=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


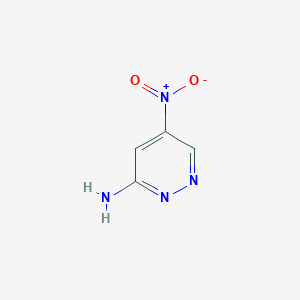
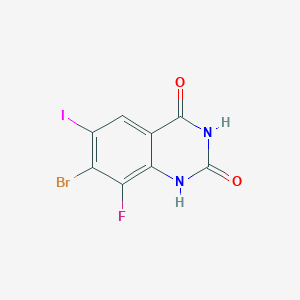
![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
